3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone
Overview
Description
3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone is a useful research compound. Its molecular formula is C19H20O4 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
A study demonstrated the microwave- and ultrasound-assisted semisynthesis of natural methoxylated propiophenones, showcasing a rapid and practical method for producing these compounds through catalytic reactions. This process could be relevant for synthesizing derivatives of "3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone" for further research or industrial applications (Joshi, Sharma, & Sinha, 2005).
Chemopreventive Properties
Research on 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid , a compound related to "this compound," highlighted its potential as a chemopreventive agent against colon and tongue cancers. This highlights the importance of methoxylated propiophenones in developing novel cancer therapies (Curini et al., 2006).
Photochemical Studies
A study on the photochemical properties of benzoxazole derivatives related to methoxylated propiophenones explored how meta-substitution affects the photophysical behavior of these compounds, which could inform the design of materials for optical applications (Ohshima et al., 2007).
Antioxidant and Biological Activities
Compounds derived from methoxyphenols, structurally related to "this compound," have been investigated for their antioxidant properties . One study identified a new phenyl ether derivative with strong antioxidant activity, underlining the potential of these compounds in developing antioxidant agents (Xu et al., 2017).
Material Science Applications
Research into high-temperature, flame-retardant, and transparent epoxy thermosets incorporated methoxy-substituted poly(ether sulfone) derived from sustainable phenols. This study suggests that derivatives of "this compound" could enhance the performance of polymers used in various industries (Lin et al., 2016).
Properties
IUPAC Name |
ethyl 3-[3-(2-methoxyphenyl)propanoyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-23-19(21)16-9-6-8-15(13-16)17(20)12-11-14-7-4-5-10-18(14)22-2/h4-10,13H,3,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOAAKWHRDFMTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644168 | |
Record name | Ethyl 3-[3-(2-methoxyphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-77-2 | |
Record name | Ethyl 3-[3-(2-methoxyphenyl)-1-oxopropyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[3-(2-methoxyphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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